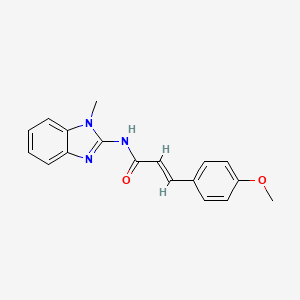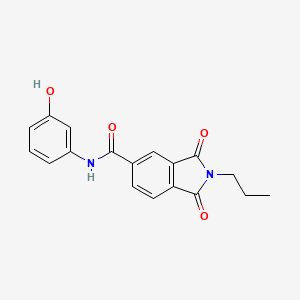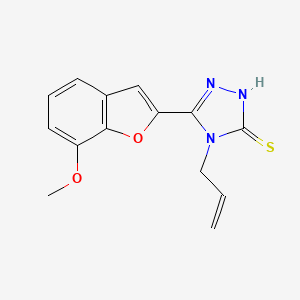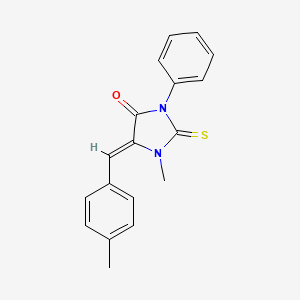
3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide, also known as MBAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MBAA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has also been shown to inhibit the activity of protein kinases, which are involved in cellular signaling pathways. The exact mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide is still being studied, but its ability to inhibit these enzymes and pathways makes it a promising candidate for further research.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of genes involved in cell cycle regulation. In neurons, 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to protect against oxidative stress and inflammation, which are both implicated in neurodegenerative diseases. In infectious diseases, 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to inhibit the growth of bacteria and viruses, possibly by disrupting their cell membranes or inhibiting their enzymes.
実験室実験の利点と制限
One of the main advantages of using 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide in laboratory experiments is its small size and availability. 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying cellular processes. Additionally, 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide is readily available and can be synthesized in high yields, making it a cost-effective compound for research. However, one limitation of using 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide in laboratory experiments is its potential toxicity. 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to have cytotoxic effects on some cell types, which could limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide. One area of interest is the development of 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide analogs with improved potency and selectivity. Another area of interest is the study of 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide in combination with other compounds, such as chemotherapy drugs or other small molecules, to determine if it has synergistic effects. Additionally, the mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide is still not fully understood, so further research is needed to elucidate its molecular targets and pathways. Overall, 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide is a promising compound for scientific research with many potential applications in a variety of fields.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide involves the reaction of 4-methoxyphenylboronic acid with 1-methyl-1H-benzimidazole-2-carbaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to yield 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide. The synthesis of 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been optimized to produce high yields of pure product, making it a readily available compound for scientific research.
科学的研究の応用
3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and infectious diseases. In cancer research, 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been studied for its potential as an antimicrobial agent, as it has been shown to inhibit the growth of bacteria and viruses.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-methylbenzimidazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21-16-6-4-3-5-15(16)19-18(21)20-17(22)12-9-13-7-10-14(23-2)11-8-13/h3-12H,1-2H3,(H,19,20,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADBVSYRNSVTIY-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C=CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)/C=C/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-(1-methylbenzimidazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)



![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)
![2-[({[2-(dimethylamino)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5856582.png)

![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)
![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)